PDE4 Enzyme Inhibition: Diethylamino Substitution Alters IC₅₀ by >140-Fold Relative to Dimethylamino Analog
N-(4-(Diethylamino)phenyl)acetamide demonstrates PDE4 inhibitory activity with an IC₅₀ of 72 nM in human U937 cells as measured by electrochemiluminescence immunoassay after 30-minute incubation [1]. In contrast, the dimethylamino analog (N-(4-(dimethylamino)phenyl)acetamide) exhibits substantially greater potency against full-length human recombinant PDE4B2 with an IC₅₀ of 0.501 nM using a [³H]-cAMP scintillation proximity assay [2]. This approximately 144-fold difference in potency is attributable to the differential electronic and steric effects of the diethyl versus dimethyl substituents on target binding.
| Evidence Dimension | PDE4 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 72 nM |
| Comparator Or Baseline | N-(4-(Dimethylamino)phenyl)acetamide: 0.501 nM |
| Quantified Difference | 144-fold lower potency (higher IC₅₀) for diethylamino analog |
| Conditions | Target: PDE4 in human U937 cells (target) vs. human recombinant PDE4B2 (comparator); detection: electrochemiluminescence immunoassay vs. SPA |
Why This Matters
For PDE4-targeted screening campaigns, the diethylamino analog offers a less potent starting scaffold (72 nM vs. 0.5 nM), enabling finer SAR discrimination and reduced risk of assay interference from excessively potent hits.
- [1] BindingDB. BDBM50482157 (CHEMBL1097709). IC₅₀ = 72 nM; PDE4 inhibition in human U937 cells; electrochemiluminescence immunoassay. View Source
- [2] BindingDB. BDBM50427452 (CHEMBL2326941). IC₅₀ = 0.501 nM; PDE4B2 inhibition; [³H]-cAMP SPA. View Source
